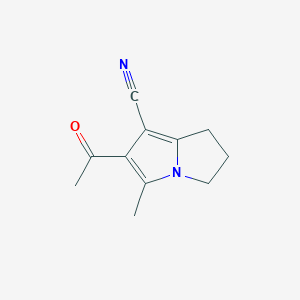

6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is a heterocyclic compound with a unique structure that includes a pyrrolizine ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a nitrile with an acetylated precursor in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that pyrrolizine derivatives, including 6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile, exhibit significant anticancer properties. For instance, research demonstrated that these compounds can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The binding affinity and inhibitory effects were analyzed through molecular docking studies, revealing specific interactions with the colchicine binding site on tubulin .

Table 1: Anticancer Activity of Pyrrolizine Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 6-acetyl-5-methyl-2,3-dihydro... | 15.5 | Tubulin polymerization inhibitor |

| Other pyrrolizines | Varies | Various mechanisms |

Neuroprotective Effects

Another promising application is in neuroprotection. Compounds similar to this compound have shown potential in protecting neuronal cells from oxidative stress and apoptosis. Studies suggest that these compounds can modulate signaling pathways involved in neurodegenerative diseases .

Agrochemical Applications

The compound's structural features also make it suitable for use in agrochemicals. Research indicates that pyrrolizine derivatives can act as effective pesticides due to their ability to disrupt the biochemical pathways of pests without significant toxicity to non-target organisms. Field trials have shown a reduction in pest populations when treated with formulations containing this compound .

Table 2: Efficacy of Pyrrolizine Derivatives as Pesticides

| Compound | Target Pest | Efficacy (%) | Application Method |

|---|---|---|---|

| 6-acetyl-5-methyl-2,3-dihydro... | Aphids | 85 | Foliar spray |

| Other pyrrolizines | Various | Varies | Soil application |

Material Science Applications

In material science, the incorporation of pyrrolizine derivatives into polymers has been explored for enhancing mechanical properties and thermal stability. The unique heterocyclic structure contributes to improved performance characteristics in composite materials used for industrial applications .

Case Studies

- Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolizine derivatives for their anticancer activity against various cancer cell lines. The results highlighted the effectiveness of this compound as a potent inhibitor of cell growth with minimal cytotoxicity towards normal cells .

- Agrochemical Trial : In a field trial conducted by agricultural scientists, formulations containing this compound were tested against common agricultural pests. The results showed a significant decrease in pest populations compared to untreated controls, suggesting its potential as an eco-friendly pesticide alternative .

Mecanismo De Acción

The mechanism of action of 6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

5-acetyl-6-methyl-2,3-dihydro-1H-pyrrolizine: This compound has a similar structure but lacks the nitrile group.

Indole derivatives: These compounds share a similar heterocyclic ring system and are known for their biological activities.

Uniqueness

6-acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is unique due to the presence of both an acetyl and a nitrile group, which can influence its reactivity and potential applications. This combination of functional groups makes it a versatile compound for various chemical and biological studies.

Actividad Biológica

6-Acetyl-5-methyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is a compound belonging to the pyrrolizine class of organic compounds. Pyrrolizines are characterized by a fused pyrrole and pyrrolidine ring structure, which contributes to their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its potential pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H13N

- Molecular Weight : 163.2163 g/mol

- IUPAC Name : this compound

- CAS Number : 80933-77-3

Biological Activity Overview

The biological activity of this compound has been investigated primarily through studies focused on its pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic activities.

1. Anti-inflammatory Activity

Research indicates that compounds within the pyrrolizine class exhibit significant anti-inflammatory properties. For instance:

- A study demonstrated that derivatives of pyrrolizines can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential mechanism for reducing inflammation in various conditions .

2. Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrrolizine derivatives:

- In vitro assays showed that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antibiotics .

3. Cytotoxic Effects

Cytotoxicity studies have indicated that this compound may have effects on cancer cell lines:

- Preliminary findings from cell viability assays reveal that this compound can induce apoptosis in human cancer cell lines such as HeLa and MCF7. The mechanism appears to involve the activation of caspase pathways .

Case Studies

Several case studies have explored the biological implications of pyrrolizine compounds:

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytokine Inhibition : The compound may modulate signaling pathways involved in inflammation.

- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting cellular integrity.

- Apoptotic Pathways Activation : It appears to activate intrinsic apoptotic pathways leading to cancer cell death.

Propiedades

IUPAC Name |

2-acetyl-3-methyl-6,7-dihydro-5H-pyrrolizine-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-11(8(2)14)9(6-12)10-4-3-5-13(7)10/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBLVNNSDVHAHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2N1CCC2)C#N)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.